molecular formula C19H17Cl2NO3 B4399239 4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride

4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride

Cat. No. B4399239
M. Wt: 378.2 g/mol
InChI Key: LTBFBLLALXNGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known by its chemical name, etodolac. Etodolac is used in the treatment of pain, inflammation, and fever. It is an effective drug that is widely used in the medical field. The purpose of

Mechanism of Action

Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX enzymes, etodolac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Etodolac has several biochemical and physiological effects. It reduces inflammation by inhibiting the production of prostaglandins. It also reduces pain and fever. Etodolac has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. It has also been found to have potential use in the treatment of cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Etodolac has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. It is also readily available and relatively inexpensive. However, etodolac has some limitations for lab experiments. It has a short half-life, which means that it has to be administered frequently to maintain therapeutic levels. It also has a narrow therapeutic window, which means that the dose has to be carefully monitored to avoid toxicity.

Future Directions

There are several future directions for the use of etodolac. It has potential use in the treatment of cancer and Alzheimer's disease. It also has potential use in the treatment of other inflammatory conditions. Further research is needed to explore these potential uses. Additionally, there is a need for the development of new formulations of etodolac that have a longer half-life and a wider therapeutic window. These formulations would be more effective and easier to administer.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Etodolac has also been studied for its potential use in the treatment of cancer and Alzheimer's disease. The scientific research application of etodolac is vast and ongoing.

properties

IUPAC Name

4-[[[5-(4-chlorophenyl)furan-2-yl]methylamino]methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3.ClH/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23;/h1-10,21H,11-12H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFBLLALXNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[({[5-(4-chlorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.